3-(3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Description
The compound 3-(3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione features a complex polycyclic core fused with a 1,2,4-triazole ring and a sulfanylpropyl linker. Key structural attributes include:
- Triazole core: Substituted with phenyl and pyridin-4-yl groups at positions 4 and 5, respectively.
- Sulfanylpropyl chain: Bridges the triazole and azatricyclo[7.3.1.0^{5,13}]trideca-pentaene-dione system.
- Azatricyclic system: A rigid, fused bicyclic structure with two dione moieties.
Properties
IUPAC Name |
2-[3-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O2S/c34-26-22-11-4-7-19-8-5-12-23(24(19)22)27(35)32(26)17-6-18-36-28-31-30-25(20-13-15-29-16-14-20)33(28)21-9-2-1-3-10-21/h1-5,7-16H,6,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIRPAJQQRDVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketonesThe final step includes the coupling of the triazole derivative with benzo[de]isoquinoline-1,3-dione under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced triazole derivatives. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
Antitumor Activity
The compound has been studied for its antitumor properties due to the presence of the triazole and azatricyclo moieties. Triazoles are known to exhibit significant anticancer activities through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. Research has shown that derivatives of triazoles can enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer cell pathways .
Antimicrobial Properties
Compounds containing triazole and pyridine rings have demonstrated antimicrobial activities against a range of pathogens. The presence of the sulfanyl group in this compound may enhance its interaction with microbial enzymes, potentially leading to increased antibacterial efficacy . Studies have indicated that similar compounds can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents.
Anti-inflammatory Effects
Research indicates that triazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. The azatricyclo structure may contribute to this effect by influencing the bioavailability and distribution of the compound within biological systems . This application is particularly relevant in treating chronic inflammatory diseases.
Photonic Materials
The unique structural features of this compound suggest potential applications in photonic materials. Its conjugated system may allow for effective light absorption and emission properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to tune electronic properties through structural modifications offers a pathway for developing advanced materials with specific optical characteristics.
Sensor Development
The compound's chemical structure can be utilized in the development of sensors for detecting specific ions or molecules. The triazole moiety can interact with metal ions, which could be harnessed for sensor applications in environmental monitoring or biomedical diagnostics . Research into similar compounds has shown promising results in creating sensitive and selective sensors.
Fungicides
The antifungal properties associated with triazole derivatives make this compound a candidate for use as a fungicide in agriculture. Its efficacy against plant pathogens could provide an alternative to traditional fungicides, promoting sustainable agricultural practices . Field studies are necessary to evaluate its effectiveness and safety in real-world applications.
Growth Regulators
There is potential for this compound to act as a plant growth regulator due to its ability to influence hormonal pathways in plants. Compounds with similar structures have been reported to enhance growth rates and yield in various crops . Further research is needed to explore its mechanism of action and practical applications in agriculture.
Mechanism of Action
The mechanism of action of 3-(3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Sulfanyl Linkers
a) 3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (CAS 676335-85-6)
- Structural differences : Replaces the azatricyclic core with a simpler amine group and substitutes the propyl chain with a 3-chlorobenzylsulfanyl group.
- Synthetic yield : 88%, indicating efficient synthesis compared to the target compound, which lacks reported yield data .
- Activity: No explicit biological data, but the chlorobenzyl group may enhance lipophilicity (logP ~3.2 estimated) versus the target compound’s propyl linker (logP ~2.8).
b) 2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide
- Structural differences : Features a trimethoxyphenyl substituent and acetohydrazide side chain instead of the azatricyclic system.
Azatricyclic and Spirocyclic Analogs
a) 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Core divergence : Replaces the azatricyclo[7.3.1.0^{5,13}]trideca-pentaene system with a spiro[4.5]decane scaffold.
- Pharmacological relevance : Demonstrated serotonin receptor affinity (Ki = 12 nM for 5-HT1A), suggesting the target compound’s azatricyclic core may similarly target neurotransmitter receptors .
b) 3-[2-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Heterocyclic Hybrids with Varied Substituents
a) 5-[4-(1H-Pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione
- Core difference : Substitutes the triazole-azatricyclic system with a thiazolidinedione ring.
- Functional implication: Thiazolidinediones are known PPAR-γ agonists, implying the target compound’s dione groups may confer metabolic activity .
b) 4-(Furan-2-yl)-10-[3-(4-methoxyphenyl)propyl]-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaen-7-amine
- Structural contrast : Features a furan and methoxyphenylpropyl chain, reducing steric bulk compared to the target compound’s pyridinyl-phenyl-triazole system.
Tabulated Comparison of Key Features
Research Implications and Gaps
- Synthetic accessibility : The target compound’s azatricyclic core may require multi-step synthesis, contrasting with simpler triazole derivatives (e.g., compound 9 in ).
- Optimization opportunities : Hybridizing the sulfanylpropyl linker with trimethoxyphenyl (as in ) could enhance target selectivity.
Biological Activity
The compound 3-(3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione represents a complex molecular structure with potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings.
Structural Overview
The compound is characterized by a triazole ring and a unique azatricyclo structure that contributes to its biological activity. The presence of the pyridine and phenyl groups enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazole , including the compound , exhibit significant antimicrobial activity. For instance:
- Synthesis and Activity : A study highlighted the synthesis of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , which demonstrated notable antifungal properties against various pathogens . The triazole scaffold is known for its ability to inhibit fungal growth effectively.
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of multiple reactive sites that may interact with cancer cell pathways:
- Mechanism of Action : The azatricyclo structure may facilitate interactions with key enzymes involved in cancer progression. Preliminary studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways .
Study 1: Antifungal Activity Evaluation
A specific case study evaluated the antifungal efficacy of triazole derivatives against common phytopathogenic fungi such as Alternaria porri and Rhizoctonia solani. The results indicated that certain derivatives exhibited an EC50 value lower than that of standard antifungal agents .
Study 2: Anticancer Screening
Another study focused on the anticancer potential of triazole compounds. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Data Summary
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves sequential S-alkylation and cyclization steps. A common approach is:
Intermediate Preparation : Start with 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, dissolved in methanol with NaOH. React with a propyl-linked alkyl halide to form the sulfanylpropyl intermediate .
Tricyclic Core Formation : Use a Diels-Alder reaction or photocyclization to construct the azatricyclo framework. Solvents like DMF and catalysts (e.g., Pd/C) may optimize yield .
Characterization : Confirm intermediates via ¹H/¹³C-NMR, LC-MS, and elemental analysis. For example, spectral peaks for the triazole-thiol moiety should appear at δ 7.5–8.5 ppm (pyridyl protons) and δ 3.8–4.2 ppm (propyl sulfanyl group) .
Advanced: How can reaction conditions be optimized to improve yield and purity of the tricyclic core?
Methodological Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to methanol .
- Catalyst Screening : Test Pd/C, CuI, or FeCl₃ to accelerate ring closure. Pd/C may reduce side reactions in halogenated intermediates .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the tricyclic product .
Basic: What safety protocols are critical when handling intermediates like 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of sulfur oxide vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid dust generation .
Advanced: How can discrepancies in spectral data (e.g., NMR shifts) between batches be resolved?
Methodological Answer:
Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts .
Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted thiol or oxidized sulfonyl derivatives) .
Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist .
Advanced: What computational strategies are used to predict biological activity and binding modes?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The triazole and pyridyl groups often form hydrogen bonds with catalytic lysine residues .
ADME Prediction : Tools like SwissADME assess logP (target: 2–4 for blood-brain barrier penetration) and CYP450 metabolism risks .
MD Simulations : GROMACS simulations (50 ns) evaluate complex stability under physiological conditions .
Basic: How is the compound’s stability assessed under different storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolyzed dione or sulfoxide forms) .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation of the triazole ring .
Advanced: How to design analogs to explore structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
Core Modifications : Replace the pyridyl group with quinoline (enhanced π-stacking) or morpholine (improved solubility) .
Side Chain Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic effects .
Bioassay Integration : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
Advanced: What mechanistic insights explain contradictory biological activity in cell vs. enzyme assays?
Methodological Answer:
Membrane Permeability : Measure logD (octanol/water distribution at pH 7.4) to assess cellular uptake. Low permeability may explain poor cell-based activity despite strong enzyme inhibition .
Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended targets .
Metabolite Interference : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
